molecular formula C12H15ClO B8666777 4-Chloro-1-(3,5-dimethylphenyl)butan-1-one

4-Chloro-1-(3,5-dimethylphenyl)butan-1-one

Cat. No.: B8666777
M. Wt: 210.70 g/mol
InChI Key: WZEAFDRGKYFRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-(3,5-dimethylphenyl)butan-1-one is a useful research compound. Its molecular formula is C12H15ClO and its molecular weight is 210.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

4-chloro-1-(3,5-dimethylphenyl)butan-1-one

InChI

InChI=1S/C12H15ClO/c1-9-6-10(2)8-11(7-9)12(14)4-3-5-13/h6-8H,3-5H2,1-2H3

InChI Key

WZEAFDRGKYFRED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CCCCl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 10.2 mL (13.9 g; 72 mmol) 5-bromo-m-xylene in 200 mL of anhydrous tetrahydrofuran was stirred under nitrogen at -78° C. as 35.8 mL (84 mmol) of 2.5 M n-butyllithium in tetrahydrofuran was added dropwise. After 15 minutes at -78° C., a solution of 10.0 g (60 mmol) of 4-chloro-N-methoxy-N-methylbutyramide in 30 mL of anhydrous tetrahydrofuran was added dropwise over 25-30 minutes. The resulting solution was maintained at -78° C. for 45 minutes and then warmed briefly to room temperature. The reaction was quenched by addition of 40 mL of 2 N hydrochloric acid and then partitioned between ethyl acetate and water. The organic phase was washed with saturated aqueous sodium bicarbonate solution and then saturated aqueous sodium chloride solution. The organic solution was dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography of the residue afforded 8.91 g (70%) of an oil, which had satisfactory purity by 1H NMR (CDCl3).
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
35.8 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
70%

Synthesis routes and methods II

Procedure details

A solution of 10.2 mL (13.9 g; 72 mmol) 5-bromo-m-xylene in 200 mL of anhydrous tetrahydrofuran was stirred under nitrogen at -78° C. as 35.8 mL (84 mmol) of 2.5m n-butyllithium in tetrahydrofuran was added dropwise. After 15 minutes at -78° C., a solution of 10.0 g (60 mmol) of 4-chloro-N-methoxy-N-methylbutyramide in 30 mL of anhydrous tetrahydrofuran was added dropwise over 25-30 minutes. The resulting solution was maintained at -78° C. for 45 minutes and then warmed briefly to room temperature. The reaction was quenched by addition of 40 mL of 2N hydrochloric acid and then partitioned between ethyl acetate and water. The organic phase was washed with saturated aqueous sodium bicarbonate solution and then saturated aqueous sodium chloride solution. The organic solution was dried over sodium sulfate, filtered, and concen trated in vacuo. Flash chromatography of the residue afforded 8.91 g (70%) of an oil, which had satisfactory purity by 1H NMR (CDCl3).
Quantity
10.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
2.5m
Quantity
35.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
70%

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